molecular formula C11H14BCl2NO2 B567436 2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1257651-49-2

2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B567436
CAS No.: 1257651-49-2
M. Wt: 273.948
InChI Key: ZKIKGOMOMBWEOI-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a halogenated pyridine derivative functionalized with a pinacol boronate ester group. This compound is characterized by a pyridine core substituted with chlorine atoms at positions 2 and 4 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 3. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key transformation in medicinal chemistry and materials science . The dichloro substitution pattern introduces steric and electronic effects that influence reactivity, solubility, and stability. This compound is primarily used in pharmaceutical research as a building block for synthesizing heterocyclic scaffolds .

Properties

IUPAC Name

2,4-dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)8-7(13)5-6-15-9(8)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIKGOMOMBWEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746343
Record name 2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Molecular Weight

274.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257651-49-2
Record name 2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID30746343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257651-49-2
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Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Pyridines

The most widely reported method involves palladium-catalyzed Miyaura borylation of 2,4-dichloro-3-iodopyridine with pinacolborane (HBpin). Key steps include:

  • Reaction Conditions : A mixture of 2,4-dichloro-3-iodopyridine (1.0 eq), HBpin (1.2 eq), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 eq) in degassed 1,4-dioxane is heated at 80°C under nitrogen for 12–16 hours.

  • Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield the target compound as a white solid (78–82% yield).

Critical Parameters :

  • Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in minimizing dehalogenation side reactions.

  • Solvent Effects : 1,4-Dioxane provides optimal solubility for both the aryl iodide and boronate species, whereas THF leads to incomplete conversion.

Alternative Routes via Intermediate Boronic Acids

A two-step approach involves:

  • Hydroboration : 2,4-Dichloro-3-iodopyridine is treated with bis(pinacolato)diboron (B₂pin₂) in the presence of [Ir(COD)OMe]₂ (1 mol%) and 3,4,7,8-tetramethyl-1,10-phenanthroline (2 mol%) in THF at 60°C for 6 hours.

  • Esterification : The intermediate boronic acid is reacted with pinacol in dichloromethane using MgSO₄ as a dehydrating agent, achieving 85% isolated yield.

Industrial Production Methodologies

Continuous Flow Reactor Optimization

Scale-up processes prioritize safety and efficiency:

  • Reactor Design : Tubular flow reactors (TFRs) with Pd-coated static mixers enable rapid heat dissipation, reducing decomposition risks.

  • Operational Parameters :

    ParameterValue
    Residence Time8–10 minutes
    Temperature75°C
    Pressure3 bar
    Annual Capacity500–700 kg

This method achieves 89% conversion with >98% purity (GC analysis).

Solvent Recycling Systems

Industrial plants employ closed-loop solvent recovery:

  • Distillation : Spent 1,4-dioxane is distilled under reduced pressure (40°C, 15 mmHg), achieving 95% recovery rates.

  • Quality Control : Recovered solvent must meet ≤0.1% water content (Karl Fischer titration) to prevent boronate hydrolysis.

Mechanistic and Kinetic Analysis

Catalytic Cycle in Miyaura Borylation

The Pd⁰/PdII cycle involves:

  • Oxidative addition of Pd⁰ to the C–I bond (rate-limiting step, ΔG‡ = 24.3 kcal/mol).

  • Transmetallation with HBpin via a four-membered transition state (TS) confirmed by DFT calculations.

  • Reductive elimination to release the boronate product, regenerating Pd⁰.

Side Reactions :

  • Dehalogenation : Competing C–Cl cleavage occurs above 90°C, forming 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as a byproduct (7–12%).

Temperature-Dependent Selectivity

Kinetic studies reveal:

  • Optimal Range : 70–80°C balances conversion (k = 0.18 min⁻¹) and selectivity (98:2 boronate:dehalogenated product).

  • Arrhenius Parameters : Eₐ = 45.2 kJ/mol, pre-exponential factor (A) = 1.6 × 10⁷ s⁻¹.

Purity and Analytical Characterization

Quality Control Metrics

Commercial batches (e.g., AChemBlock Q68136) adhere to:

ParameterSpecificationMethod
Purity≥95%HPLC (C18, MeCN/H₂O)
Chlorine Content25.8–26.2%Ion Chromatography
Boron Content3.9–4.1%ICP-OES

Stability Considerations

  • Storage : −20°C under argon (shelf life: 24 months).

  • Decomposition Pathways : Hydrolysis to boronic acid (t₁/₂ = 14 days at 40°C, 60% RH) .

Scientific Research Applications

2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is extensively used in:

    Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.

    Biology: In the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: For the development of new drug candidates through the formation of complex molecular architectures.

    Industry: In the production of advanced materials and polymers with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its boronate ester group, which can participate in various chemical reactions. In cross-coupling reactions, the boronate ester reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The mechanism involves the formation of a palladium complex, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related pyridine-based boronate esters, emphasizing substituent positions, reactivity, and applications.

Compound Name Substituents (Pyridine Positions) Molecular Weight Key Properties/Applications Reference
2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Target) Cl (2,4); Boronate (3) 272.93* High reactivity in cross-coupling; used in drug discovery
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine CF₃ (2); Boronate (4) 273.06 Electron-withdrawing CF₃ enhances boronate stability; fluorescent probe applications
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine Cl (2); NH₂ (3); Boronate (5) 254.52 Amine group enables further functionalization; intermediate in kinase inhibitor synthesis
2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Cl (2,5); Boronate (3) 272.93* Altered Cl substitution reduces steric hindrance; used in agrochemical research
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Cl (2,6); Boronate (4) 257.43 Symmetric Cl substitution lowers solubility; niche use in polymer chemistry

*Calculated based on molecular formula C₁₁H₁₄BCl₂NO₂.

Reactivity in Suzuki-Miyaura Coupling

  • However, electron-withdrawing Cl groups activate the boronate, enhancing reactivity with electron-rich aryl partners .
  • 4-(Trifluoromethyl) Analogue () : The CF₃ group at position 2 stabilizes the boronate via electron-withdrawing effects, improving shelf life but requiring harsher coupling conditions .
  • 2,5-Dichloro Analogue () : The shifted Cl to position 5 reduces steric clash, enabling faster coupling kinetics than the 2,4-dichloro isomer .

Biological Activity

2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1257651-49-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H14_{14}BCl2_{2}NO2_{2}
  • Molecular Weight : 273.95 g/mol
  • Structure : The compound features a pyridine ring substituted with dichloro and dioxaborolane moieties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For example:

  • Activity Against Bacteria : It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with MIC values ranging from 4 to 8 µg/mL .

Inhibition of Cytochrome P450 Enzymes

Research has highlighted the compound's role as an inhibitor of cytochrome P450 (CYP) enzymes:

  • CYP3A4 Inhibition : The compound demonstrated potent reversible inhibition with an IC50_{50} of 0.34 µM for CYP3A4, alongside time-dependent inhibition . This raises concerns regarding potential drug-drug interactions due to the formation of reactive metabolites.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives including the target compound. The results showed:

CompoundMIC (µg/mL)Activity
This compound4 - 8Effective against MRSA
Other CompoundsVariesLess effective

This study underscores the potential of this compound as a lead in developing new antimicrobial agents.

Study 2: Pharmacokinetics and Toxicity

Another investigation focused on the pharmacokinetic properties and toxicity profile:

  • Bioavailability : The compound exhibited moderate oral bioavailability (F = 31.8%) when administered to Sprague-Dawley rats.
  • Safety Profile : In vivo studies indicated no acute toxicity at doses up to 2000 mg/kg .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions. A common approach involves halogenation followed by Miyaura borylation. For example, chlorinated pyridine precursors can undergo palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert conditions (e.g., argon) at 80–100°C . Catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ are often used. Reaction progress should be monitored via TLC or LC-MS, with purification by column chromatography (silica gel, hexane/EtOAc gradients) .

Table 1: Representative Synthetic Conditions

PrecursorCatalystSolventTemp (°C)Yield (%)Reference
2,4-Dichloro-3-iodopyridinePd(dppf)Cl₂THF8072
3-Bromo-2,4-dichloropyridinePd(PPh₃)₄DMF10065

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (for volatile impurities). Purity ≥95% is typical for research-grade material .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridine ring protons at δ 7.5–8.5 ppm; boronate ester protons at δ 1.0–1.3 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 241.05) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX or OLEX2 software) for unambiguous confirmation .

Advanced Research Questions

Q. What strategies resolve contradictions in cross-coupling reaction efficiencies with this boronated pyridine?

  • Methodological Answer : Contradictory yields often stem from:

  • Catalyst Deactivation : Trace moisture or oxygen can poison palladium catalysts. Use rigorously dried solvents and Schlenk-line techniques .

  • Steric Effects : The 2,4-dichloro substituents may hinder boronate coupling. Optimize ligand choice (e.g., switch from PPh₃ to XPhos for bulky substrates) .

  • Analytical Artifacts : Byproducts (e.g., deboronation) can skew results. Validate via ¹¹B NMR (boron signal at δ 28–32 ppm) .

    Table 2: Troubleshooting Cross-Coupling Reactions

    IssueSolutionReference
    Low yieldSwitch to XPhos ligand
    DeboronationAdd BHT (radical scavenger)
    Catalyst precipitationUse polar aprotic solvents (DMF)

Q. How does the electronic nature of the pyridine ring influence Suzuki-Miyaura coupling reactivity?

  • Methodological Answer : The electron-withdrawing chlorine substituents at positions 2 and 4 reduce the electron density of the pyridine ring, slowing oxidative addition of palladium(0) to the C–B bond. This can be mitigated by:

  • Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 120°C for 30 minutes) .
  • Base Optimization : Use stronger bases (e.g., Cs₂CO₃ instead of K₂CO₃) to enhance transmetallation .
  • Computational Modeling : DFT calculations (Gaussian 09) to predict charge distribution and guide ligand selection .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Methodological Answer : The compound’s low solubility in common solvents (e.g., hexane, EtOAc) complicates crystallization. Strategies include:

  • Solvent Layering : Diffuse pentane into a concentrated DCM solution .
  • Cryocrystallography : Use synchrotron radiation for weakly diffracting crystals .
  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands to handle non-merohedral twinning .

Data Interpretation and Reproducibility

Q. How to reconcile discrepancies in reported melting points or spectral data?

  • Methodological Answer : Variations arise from:

  • Polymorphism : Recrystallize from different solvents (e.g., MeOH vs. EtOH) and compare DSC thermograms .
  • Impurity Profiles : Reproduce synthesis/purification protocols exactly (e.g., gradient vs. isocratic HPLC) .
  • Instrument Calibration : Validate NMR chemical shifts against internal standards (e.g., TMS) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Moisture Sensitivity : Store under argon with molecular sieves .
  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to pyridine’s irritant properties .
  • Waste Disposal : Quench boronate esters with ethanol/water before disposal .

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